Dibutyl(methyl)(3-methylphenoxy)silane
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Overview
Description
Dibutyl(methyl)(3-methylphenoxy)silane is an organosilicon compound with the molecular formula C16H28OSi It is a silane derivative where the silicon atom is bonded to two butyl groups, one methyl group, and one 3-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(methyl)(3-methylphenoxy)silane typically involves the reaction of 3-methylphenol with dibutylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
3-methylphenol+dibutylmethylchlorosilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(methyl)(3-methylphenoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to silanes with different substituents.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with new nucleophilic groups replacing the phenoxy group.
Scientific Research Applications
Dibutyl(methyl)(3-methylphenoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty polymers and coatings with improved properties.
Mechanism of Action
The mechanism of action of dibutyl(methyl)(3-methylphenoxy)silane involves its ability to form stable bonds with various functional groups. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable siloxane or silanol bonds. These interactions are crucial for its applications in modifying surfaces and enhancing the properties of materials.
Comparison with Similar Compounds
Similar Compounds
- Dibutyl(methyl)(2-methylphenoxy)silane
- Dibutyl(methyl)(4-methylphenoxy)silane
- Dimethyl(3-methylphenoxy)silane
Uniqueness
Dibutyl(methyl)(3-methylphenoxy)silane is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical and chemical properties compared to its analogs.
Properties
CAS No. |
59280-28-3 |
---|---|
Molecular Formula |
C16H28OSi |
Molecular Weight |
264.48 g/mol |
IUPAC Name |
dibutyl-methyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-5-7-12-18(4,13-8-6-2)17-16-11-9-10-15(3)14-16/h9-11,14H,5-8,12-13H2,1-4H3 |
InChI Key |
MRYMTJUQXRVDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(CCCC)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
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